2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene
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Overview
Description
2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene is an organic compound with the molecular formula C7H13BrO3. This compound is characterized by the presence of a bromine atom, a methoxyethoxy group, and a methoxy group attached to a propene backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene typically involves the bromination of 3-[(2-methoxyethoxy)methoxy]prop-1-ene. This can be achieved by reacting 3-[(2-methoxyethoxy)methoxy]prop-1-ene with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The methoxyethoxy group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like ethanol or water.
Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Corresponding alcohols, nitriles, or amines.
Elimination Reactions: Alkenes such as 3-[(2-methoxyethoxy)methoxy]propene.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Scientific Research Applications
2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: As a precursor for the synthesis of polymers and other advanced materials.
Biological Studies: In the study of enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the methoxyethoxy group can participate in hydrogen bonding and other interactions. The compound’s reactivity is influenced by the electronic and steric effects of its substituents .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 2-Bromo-4-methoxybenzoic acid
- 3-[(2-methoxyethoxy)methoxy]propane
Uniqueness
2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and a methoxyethoxy group allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry .
Biological Activity
Introduction
2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antiproliferative, and gene modulation activities.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a brominated propene core with two methoxyethoxy side groups, which can influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of bromopropenes can effectively inhibit the growth of various bacterial strains. While specific data on this compound is limited, related compounds have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 62.5 µg/mL against E. coli and S. aureus .
Antiproliferative Effects
Antiproliferative activity has been observed in compounds containing similar functional groups. For example, methanol extracts from plants containing methoxy groups have shown IC50 values ranging from 226 to 242.52 μg/mL against human cancer cell lines such as HeLa and A549 . Although direct studies on this compound are scarce, the structural similarities suggest potential for similar activity.
Gene Modulation
The compound's structure suggests possible involvement in gene expression modulation through RNA interference pathways. Compounds with similar modifications have been documented to affect gene silencing mechanisms effectively . This characteristic could position this compound as a candidate for therapeutic applications targeting gene regulation.
Study 1: Antimicrobial Evaluation
In a comparative study of various brominated compounds, researchers found that those with methoxy substituents displayed enhanced antibacterial activity against resistant strains of bacteria . The study utilized a high-throughput screening method to evaluate over 900 compounds, highlighting the potential of brominated derivatives in developing new antibiotics.
Study 2: Antiproliferative Activity
A detailed investigation into the antiproliferative properties of methanol extracts from plants revealed that compounds with methoxy groups exhibited significant cytotoxicity against cancer cell lines . The findings suggest that modifications in the chemical structure can lead to increased bioactivity, warranting further exploration into derivatives like this compound.
Study 3: Gene Expression Modulation
Research into RNA interference mechanisms has shown that compounds structurally similar to this compound can effectively modulate gene expression pathways . This opens avenues for further studies into its potential applications in gene therapy and molecular biology.
Data Summary Table
Properties
Molecular Formula |
C7H13BrO3 |
---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
2-bromo-3-(2-methoxyethoxymethoxy)prop-1-ene |
InChI |
InChI=1S/C7H13BrO3/c1-7(8)5-11-6-10-4-3-9-2/h1,3-6H2,2H3 |
InChI Key |
CNQGYJUHGYCYPV-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCOCC(=C)Br |
Origin of Product |
United States |
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